The compound is identified by its CAS number 518047-40-0, which allows for its tracking and procurement in chemical databases and literature. It is synthesized primarily for research and pharmaceutical applications.
The synthesis of (S)-N-Boc-3-cyanomorpholine can be achieved through various methods, typically involving the reaction of morpholine derivatives with cyanogen bromide or other cyanating agents. Notably, the introduction of the tert-butoxycarbonyl group can be accomplished via standard amine protection strategies.
The structure of (S)-N-Boc-3-cyanomorpholine consists of a six-membered morpholine ring with a cyano group (-C≡N) at the 3-position and a tert-butoxycarbonyl group at the 4-position. The stereochemistry at the chiral center is crucial for its biological activity.
(S)-N-Boc-3-cyanomorpholine participates in various chemical reactions typical of cyanomorpholine derivatives:
The reactivity of the cyano group makes this compound versatile in synthetic organic chemistry, allowing for further functionalization and derivatization.
The mechanism of action for (S)-N-Boc-3-cyanomorpholine in biological systems typically involves its role as an intermediate in synthesizing bioactive compounds, particularly pharmaceuticals targeting specific enzymes or receptors. The presence of the cyano group enhances its electrophilicity, facilitating interactions with nucleophilic sites in biological molecules.
Research indicates that derivatives of cyanomorpholines exhibit activity against various biological targets, including enzymes involved in cancer progression and inflammation.
(S)-N-Boc-3-cyanomorpholine finds significant applications in:
Chiral morpholines occupy a critical niche in synthetic organic chemistry due to their presence in pharmacologically active compounds and their utility as ligands or organocatalysts. The morpholine ring provides structural rigidity with balanced lipophilicity and hydrogen-bonding capacity, while the stereogenic center enables enantioselective interactions with biological targets. Unlike achiral morpholines, chiral derivatives like (S)-N-Boc-3-cyanomorpholine facilitate the construction of complex stereodiads through diastereoselective transformations. This stereochemical guidance proves indispensable when synthesizing molecules with multiple chiral centers, particularly in natural product synthesis and pharmaceutical development where enantiomeric purity often dictates biological activity. The electron-withdrawing nitrile group further enhances the compound's reactivity profile, allowing selective transformations at the 3-position while maintaining the stereochemical integrity of the morpholine framework [4] [6].
(S)-N-Boc-3-cyanomorpholine (C₁₀H₁₆N₂O₃; MW: 212.25 g/mol) possesses a defined stereocenter at the 3-position of the morpholine ring, where the cyano group resides. This configuration imparts distinct three-dimensional properties that influence both reactivity and biological interactions. The Boc group shields the morpholine nitrogen, while the nitrile functionality offers multiple transformation pathways including hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or participation in nucleophilic additions. Computational studies indicate a preferred equatorial orientation of the cyano group, minimizing steric interactions within the partially saturated ring system. The molecule's polar surface area (62.56 Ų) and logP value (approximately 1.08) suggest moderate hydrophilicity, facilitating its handling in common organic solvents [4].
Table 1: Key Structural and Physicochemical Properties of (S)-N-Boc-3-cyanomorpholine
Property | Value | Measurement Method/Calculation |
---|---|---|
Molecular Formula | C₁₀H₁₆N₂O₃ | High-resolution mass spectrometry |
Molecular Weight | 212.25 g/mol | - |
CAS Registry Number | 1257856-86-2 | - |
Density | 1.13 g/cm³ | Experimental measurement |
Boiling Point | 340.3°C at 760 mmHg | Predicted |
Flash Point | 159.6°C | Predicted |
Topological Polar Surface Area | 62.56 Ų | Computational modeling |
logP | 1.08 | Consensus of predictive models |
The tert-butyloxycarbonyl (Boc) group serves as a temporary protective mask for the morpholine nitrogen, enabling selective transformations at other reactive sites within the molecule. Its installation employs di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions. Recent methodological advances demonstrate that 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) efficiently catalyzes Boc protection of amines with excellent chemoselectivity, avoiding common side products like isocyanates or ureas. The Boc group's orthogonal stability toward nucleophiles and bases allows its persistence during subsequent reactions at the nitrile functionality [2] [5].
Deprotection occurs under mild acidic conditions (e.g., trifluoroacetic acid) via a well-defined mechanism: initial protonation of the carbonyl oxygen generates a stabilized cation, followed by cleavage to form a tert-butyl cation and liberate the free amine with CO₂ evolution. The inclusion of scavengers like thiophenol prevents alkylation side reactions by trapping the tert-butyl cation. This controlled deprotection enables sequential functionalization strategies essential for synthesizing complex amine-containing targets [5] [7].
Table 2: Comparative Analysis of Amine Protecting Groups
Property | Boc Group | Cbz Group | Fmoc Group |
---|---|---|---|
Protecting Reagent | Boc₂O | CbzCl | Fmoc-Cl |
Deprotection Conditions | TFA or strong acid | H₂/Pd-C | Piperidine or amines |
Stability to Nucleophiles | High | Moderate | Low |
Stability to Acids | Low | High | High |
Stability to Bases | High | High | Low |
Orthogonality | Compatible with Fmoc | Compatible with Boc | Compatible with Boc |
Key Advantage | Acid-labile without hydrogenation | Stable to mild acids | Base-labile without acids |
(S)-N-Boc-3-cyanomorpholine serves as a versatile chiral precursor in drug discovery, particularly for HIV integrase inhibitors containing dihydroxypyrimidine carboxamide scaffolds. Its morpholine core provides conformational constraint that enhances target binding affinity and metabolic stability in drug candidates. The chiral environment facilitates stereoselective transformations crucial for synthesizing enantiomerically pure pharmaceuticals. For example, the nitrile group undergoes controlled hydrolysis to carboxylic acids that are subsequently coupled with amine functionalities in active pharmaceutical ingredients (APIs), maintaining stereochemical fidelity throughout the process [6] [8].
In asymmetric catalysis, this compound functions as a chiral ligand precursor for transition metal complexes. The Boc group can be selectively removed to liberate the secondary amine, which coordinates to metals like palladium or copper, creating catalysts for enantioselective C-C bond formations. The morpholine oxygen provides an additional coordination site, enabling bidentate ligand designs that enhance stereocontrol. Furthermore, the nitrile group offers a synthetic handle for introducing additional donor atoms through straightforward transformations, facilitating the synthesis of diverse ligand libraries from a single chiral building block [4] [8].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3